2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5OS and its molecular weight is 423.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in oncology and receptor modulation. This article aims to synthesize existing research findings on the biological activity of this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions starting from simpler precursors. For instance, the target compound can be synthesized through a series of condensation reactions involving thioamide and acetamide functionalities. The specific synthetic pathway for this compound has yet to be fully detailed in the literature; however, related compounds have been synthesized using similar methodologies that involve the coupling of substituted pyrazoles with various aryl groups.
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant affinity for adenosine receptors , particularly the A1 subtype. These receptors are involved in numerous physiological processes, including cell proliferation and apoptosis. The presence of the 3-chlorophenyl group in this compound is hypothesized to enhance receptor binding affinity and selectivity due to its electron-withdrawing properties, which stabilize the binding interaction with the receptor sites .
Cytotoxicity Studies
In vitro studies have demonstrated that compounds with a similar scaffold exhibit cytotoxic effects against various cancer cell lines. For example:
- HepG2 (liver cancer) : Compounds similar to our target showed IC50 values ranging from 5 µM to 20 µM.
- MDA-MB-231 (breast cancer) : Notably sensitive to these compounds, with IC50 values reported as low as 1.4 µM for structurally related compounds .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine core can significantly influence biological activity. The introduction of different substituents at the N-position or variations in the aromatic rings can enhance potency and selectivity against specific cancer types. For instance:
- Substituents like dimethylphenyl improve lipophilicity and cellular uptake.
- The presence of halogen groups (e.g., chlorine) on the phenyl ring appears to enhance receptor binding affinity .
Data Table: Biological Activity Overview
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HepG2 | 15 | A1 Adenosine Receptor Inhibition |
Compound B | MDA-MB-231 | 1.4 | Apoptosis Induction |
Target Compound | Various Cancer Types | TBD | TBD |
Case Study 1: Anticancer Activity
A study investigating a series of pyrazolo[3,4-d]pyrimidines highlighted their potential as anticancer agents. The compound exhibited selective cytotoxicity towards MDA-MB-231 cells compared to normal fibroblasts, suggesting a favorable therapeutic index .
Case Study 2: Receptor Modulation
Another investigation focused on adenosine receptor modulation by similar compounds. It was found that these compounds could inhibit tumor growth by blocking A1 receptor signaling pathways, leading to decreased proliferation rates in cancer cell lines .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-5-3-8-18(14(13)2)26-19(28)11-29-21-17-10-25-27(20(17)23-12-24-21)16-7-4-6-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWNXMRCGJVKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.